molecular formula C12H13IN2O B10904632 N'-cyclopentylidene-2-iodobenzohydrazide

N'-cyclopentylidene-2-iodobenzohydrazide

Cat. No.: B10904632
M. Wt: 328.15 g/mol
InChI Key: IWQOPKDLHFRKCX-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-2-iodobenzohydrazide is a chemical compound with the molecular formula C12H13IN2O and a molecular weight of 328.15 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring and a hydrazide functional group, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

The synthesis of N’-cyclopentylidene-2-iodobenzohydrazide typically involves the reaction of 2-iodobenzohydrazide with cyclopentanone under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-cyclopentylidene-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N’-cyclopentylidene-2-iodobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2-iodobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

N’-cyclopentylidene-2-iodobenzohydrazide can be compared with other similar compounds, such as:

    N’-cyclopentylidene-2-bromobenzohydrazide: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activity due to the difference in halogen atoms.

    N’-cyclopentylidene-2-chlorobenzohydrazide: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, leading to different chemical and biological properties.

    N’-cyclopentylidene-2-fluorobenzohydrazide: Fluorine atom instead of iodine.

N’-cyclopentylidene-2-iodobenzohydrazide stands out due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogen-substituted counterparts.

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-iodobenzamide

InChI

InChI=1S/C12H13IN2O/c13-11-8-4-3-7-10(11)12(16)15-14-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,15,16)

InChI Key

IWQOPKDLHFRKCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2I)C1

Origin of Product

United States

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